Domperidone Impurity D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

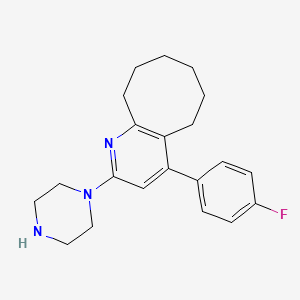

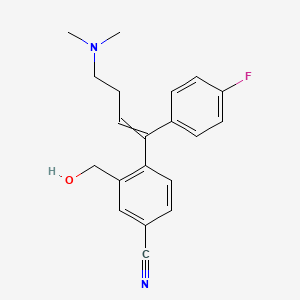

Domperidone Impurity D is a compound with the molecular formula C32H34ClN7O3 . It’s an impurity of the gastrokinetic and antiemetic drug Domperidone . It’s used for laboratory tests as prescribed in the European Pharmacopoeia .

Synthesis Analysis

Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives . Intermediate 1 can be prepared by two synthetic routes: the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane, and the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization . Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine followed by reduction and cyclization .Molecular Structure Analysis

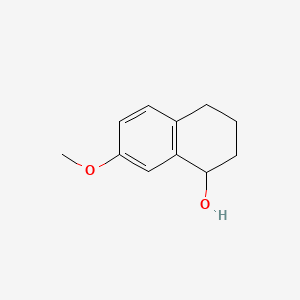

The molecular structure of this compound is characterized by its IUPAC name: 5-chloro-3-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]-1-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]benzimidazol-2-one . Its molecular weight is 600.1 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Domperidone involve coupling reactions, cyclization, and reduction . The cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane, and the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization are the key steps .Physical and Chemical Properties Analysis

This compound has a molecular weight of 600.1 g/mol . It has a XLogP3 value of 5, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 599.2411657 g/mol .科学的研究の応用

Electrochemical Analysis : A method for domperidone determination has been developed using electropolymerizing a polymer film on a glassy carbon electrode. This sensor displayed high sensitivity and reproducibility, making it suitable for clinical diagnosis (Gupta & Goyal, 2015).

Substance Analysis in Pharmaceuticals : Research has investigated the related substances of Domperidone in both raw materials and tablet form, identifying various impurities in multiple batches of the drug (Bo, 2013).

Environmental Impact : Domperidone has been detected in wastewater from pharmaceutical industries, leading to contamination concerns. A sensitive method was developed for its analysis in wastewater (Ali, Gupta, Singh, & Pant, 2006).

Chemical and Physical Properties : Research focused on synthesizing and studying the charge transfer complexes that originate from the interaction between Domperidone and various organic π-acceptors. These products show potential in nanotechnology applications (Al-Saif et al., 2019).

Clinical Applications in Gastroenterology : Domperidone is used in treating gastroparesis and chronic nausea and vomiting. Its pharmacological profile and minimal penetration through the blood-brain barrier make it a safer alternative to similar drugs (Reddymasu, Soykan, & McCallum, 2007).

Nanoparticle Delivery Systems : Studies on formulating domperidone loaded solid lipid nanoparticles and nanostructured lipid carriers showed controlled release and stable characteristics, suggesting potential in enhancing drug delivery (Thatipamula et al., 2011).

Corrosion Inhibition : Domperidone has been investigated for its ability to inhibit copper corrosion in saline solutions, showing high inhibition efficiency. This suggests potential applications in materials science and corrosion control (Wang et al., 2014).

Veterinary Medicine : Domperidone was effective in treating dogs naturally infected by Leishmania infantum, controlling clinical signs and reducing antibody titre (Gómez-Ochoa et al., 2009).

作用機序

Target of Action

Domperidone, including its impurity D, is a selective antagonist of dopamine D2 and D3 receptors . These receptors play a crucial role in the regulation of motor function and behavior, among other physiological processes .

Mode of Action

Domperidone acts by blocking dopamine receptors in the peripheral nervous system . This blockade prevents dopamine from binding to these receptors, thereby altering the physiological processes regulated by dopamine . Specifically, domperidone speeds up gastrointestinal peristalsis and causes prolactin release .

Biochemical Pathways

The primary biochemical pathway affected by domperidone is the dopaminergic pathway . By blocking dopamine receptors, domperidone alters the signaling in this pathway, leading to increased gastrointestinal motility and prolactin release .

Pharmacokinetics

The parent compound, domperidone, is known to be administered orally or rectally

Result of Action

The blocking of dopamine receptors by domperidone leads to increased gastrointestinal motility and prolactin release . This results in the alleviation of symptoms such as nausea and vomiting, and it can also stimulate lactation .

Action Environment

The action, efficacy, and stability of domperidone impurity D can be influenced by various environmental factors. It’s worth noting that the parent compound, domperidone, is known to be effective in both oral and rectal administration , suggesting that it is stable in different physiological environments.

将来の方向性

The synthesis of Domperidone and its impurities is an active area of research. Understanding the advantages and drawbacks of these synthetic methodologies would provide insights for the development of new strategies to prepare Domperidone . Moreover, the methods used to synthesize Domperidone can provide alternative approaches in the preparation of drugs or compounds with similar structure .

生化学分析

Biochemical Properties

Domperidone Impurity D, like Domperidone, may interact with dopamine receptors, specifically D2 and D3 receptors These interactions could influence various biochemical reactions within the body

Cellular Effects

Given its potential interaction with dopamine receptors, it might influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A study on Domperidone and its impurities showed that they remain stable for up to 48 hours . This suggests that this compound may also exhibit similar stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given its potential interaction with dopamine receptors, it might be involved in dopamine-related metabolic pathways

Transport and Distribution

It might interact with transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

It might be directed to specific compartments or organelles based on any targeting signals or post-translational modifications

特性

IUPAC Name |

5-chloro-3-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]-1-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34ClN7O3/c33-22-11-12-28-29(21-22)39(18-6-17-38-27-10-4-2-8-25(27)35-31(38)42)32(43)40(28)23-13-19-36(20-14-23)15-5-16-37-26-9-3-1-7-24(26)34-30(37)41/h1-4,7-12,21,23H,5-6,13-20H2,(H,34,41)(H,35,42) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRDKWXEBGWBLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)N(C2=O)CCCN4C5=CC=CC=C5NC4=O)CCCN6C7=CC=CC=C7NC6=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34ClN7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)

![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)

![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)

![3-[[2'-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)-4-biphenylyl]methyl]-2-oxo-2,3-dihydro-1H-benzoimidazole-4-carboxylic acid methyl ester](/img/structure/B602174.png)